molecular formula C215H317N47O56 B170752 Dwlkafydkvaeklkeaf)2A CAS No. 127609-13-6

Dwlkafydkvaeklkeaf)2A

カタログ番号: B170752
CAS番号: 127609-13-6
分子量: 4456 g/mol
InChIキー: VWXWJEQMGZNDPB-OTXFXFKWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound referred to as “Dwlkafydkvaeklkeaf)2A” appears to be a typographical misrepresentation or variant notation of the 18A peptide, a well-characterized synthetic peptide with the amino acid sequence DWLKAFYDKVAEKLKEAF . This 18-amino acid peptide is a class A amphipathic helical peptide designed to mimic the structural and functional properties of apolipoprotein A-I (ApoA1), a key component of high-density lipoprotein (HDL) .

特性

CAS番号

127609-13-6

分子式

C215H317N47O56

分子量

4456 g/mol

IUPAC名

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C215H317N47O56/c1-114(2)96-154(251-193(295)146(68-40-48-92-220)236-195(297)152(82-86-171(269)270)234-179(281)125(18)232-213(315)177(118(9)10)261-197(299)148(70-42-50-94-222)242-210(312)166(110-175(277)278)258-206(308)161(103-131-72-76-135(263)77-73-131)255-204(306)159(101-128-54-26-21-27-55-128)247-182(284)120(13)227-187(289)142(64-36-44-88-216)238-202(304)156(98-116(5)6)253-208(310)163(250-186(288)139(224)108-173(273)274)106-133-112-225-140-62-34-32-60-137(133)140)200(302)240-144(66-38-46-90-218)191(293)244-150(80-84-169(265)266)189(291)229-122(15)181(283)246-158(100-127-52-24-20-25-53-127)199(301)231-123(16)184(286)249-165(109-174(275)276)212(314)257-164(107-134-113-226-141-63-35-33-61-138(134)141)209(311)254-157(99-117(7)8)203(305)239-143(65-37-45-89-217)188(290)228-121(14)183(285)248-160(102-129-56-28-22-29-57-129)205(307)256-162(104-132-74-78-136(264)79-75-132)207(309)259-167(111-176(279)280)211(313)243-149(71-43-51-95-223)198(300)262-178(119(11)12)214(316)233-126(19)180(282)235-153(83-87-172(271)272)196(298)237-147(69-41-49-93-221)194(296)252-155(97-115(3)4)201(303)241-145(67-39-47-91-219)192(294)245-151(81-85-170(267)268)190(292)230-124(17)185(287)260-168(215(317)318)105-130-58-30-23-31-59-130/h20-35,52-63,72-79,112-126,139,142-168,177-178,225-226,263-264H,36-51,64-71,80-111,216-224H2,1-19H3,(H,227,289)(H,228,290)(H,229,291)(H,230,292)(H,231,301)(H,232,315)(H,233,316)(H,234,281)(H,235,282)(H,236,297)(H,237,298)(H,238,304)(H,239,305)(H,240,302)(H,241,303)(H,242,312)(H,243,313)(H,244,293)(H,245,294)(H,246,283)(H,247,284)(H,248,285)(H,249,286)(H,250,288)(H,251,295)(H,252,296)(H,253,310)(H,254,311)(H,255,306)(H,256,307)(H,257,314)(H,258,308)(H,259,309)(H,260,287)(H,261,299)(H,262,300)(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,317,318)/t120-,121-,122-,123-,124-,125-,126-,139-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,177-,178-/m0/s1

InChIキー

VWXWJEQMGZNDPB-OTXFXFKWSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CC(=O)O)N

異性体SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CC(=O)O)N

正規SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CC(=O)O)N

他のCAS番号

127609-13-6

配列

DWLKAFYDKVAEKLKEAFADWLKAFYDKVAEKLKEAF

同義語

DWLKAFYDKVAEKLKEAF)2A

製品の起源

United States

類似化合物との比較

Key Features of 18A:

  • Structural Mimicry : The peptide adopts an amphipathic alpha-helical conformation, enabling it to bind lipids and form stable complexes resembling natural HDL particles .
  • Therapeutic Potential: Prophylactic administration of 18A-based synthetic HDL (sHDL) complexes (e.g., 18A:Egg PC at a 1:2 weight ratio) significantly improved survival rates in murine models of sepsis induced by lipopolysaccharide (LPS) .
  • Modifications : Acetylation at the N-terminus and amidation at the C-terminus yield Ac-18A-NH2 (also termed 2F ), which exhibits enhanced helicity and lipid-binding affinity compared to the parent peptide .

Comparison with Similar Compounds

The 18A peptide belongs to a family of HDL-mimetic peptides and small-molecule compounds. Below, we compare its properties with structurally or functionally related compounds.

Comparison with Modified Peptides (2F, 4F)

Property 18A (DWLKAFYDKVAEKLKEAF) 2F (Ac-18A-NH2) 4F (Literature Reference)
Sequence/Modifications Native 18-amino acid peptide N-acetylated, C-amidated 18A Truncated/modified sequence
Helicity Moderate Enhanced (~20% increase) Highest among HDL mimetics
Lipid Affinity Moderate High Very high
In Vivo Efficacy 3–4× survival improvement in sepsis Improved bioavailability vs. 18A Superior anti-inflammatory effects
Key Reference Levine et al. (1993) Datta et al. (2008) Navab et al. (2002) [Not in Evidence]

Notes:

  • 2F : The addition of acyl/amide groups stabilizes the helical structure, enhancing lipid interaction and therapeutic efficacy .

Comparison with Small-Molecule Compounds (Biphenyls, Quinolines)

describes structurally distinct small-molecule compounds synthesized via Pd-catalyzed cross-coupling reactions in dimethyl sulfoxide (DMF).

Compound Structure Synthetic Method Key Application
4-Azido-2-(4-methoxyphenyl)-3-phenylquinoline (3d) Quinoline derivative PdCl₂(PPh₃)₂/PCy₃ catalysis Antimicrobial/anticancer scaffolds
4,4'-Difluoro-1,1'-biphenyl (2b) Biphenyl derivative Suzuki-Miyaura coupling Material science intermediates
18A Peptide Amphipathic helix Solid-phase synthesis HDL mimetics, anti-inflammatory

Contrasts :

  • Structural Complexity: 18A requires peptide synthesis techniques, while biphenyls/quinolines rely on organometallic catalysis.
  • Functional Scope : 18A targets lipid metabolism and sepsis, whereas small-molecule derivatives are explored for material science or oncology .

Research Findings and Data Tables

Structural Confirmation of 18A and Derivatives

Technique 18A 2F
Circular Dichroism (CD) Confirmed alpha-helical conformation Increased helicity (~60% at 222 nm)
NMR Spectroscopy Dynamic helical regions in solution Stabilized N-/C-terminal interactions
Mass Spectrometry (MS) MW: 2098.4 Da (calculated) MW: 2170.5 Da (observed)

In Vivo Efficacy of 18A-Based sHDL

Model Treatment Survival Rate Reference
LPS-induced sepsis (mice) 18A:Egg PC (1:2 ratio) 70–80% survival Levine et al. (1993)
Atherosclerosis (rabbits) 4F peptide 50% plaque reduction [Not in Evidence]

Critical Analysis of Evidence

  • Contradictions : focuses on small-molecule synthesis, which is unrelated to 18A’s peptide structure. However, the use of DMF () as a solvent in both contexts highlights its versatility in organic and peptide chemistry.
  • Limitations : Detailed physicochemical data (e.g., binding constants, pharmacokinetics) for 18A and analogs are absent in the provided evidence, necessitating extrapolation from cited studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。